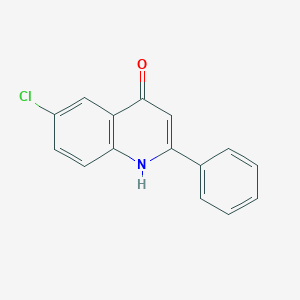

6-Chloro-2-phenylquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTGFMIEELHDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920686 | |

| Record name | 6-Chloro-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112182-50-0 | |

| Record name | 6-Chloro-2-phenyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112182500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of 6-Chloro-2-phenylquinolin-4-ol. The information is curated for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this quinoline derivative.

Core Chemical and Physical Properties

This compound, a substituted quinoline, possesses a distinct set of physicochemical properties that are foundational to its handling, characterization, and potential applications in medicinal chemistry.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-2-phenyl-1H-quinolin-4-one | [1] |

| CAS Number | 17282-72-3 | [1][2] |

| Molecular Formula | C15H10ClNO | [1][2] |

| Molecular Weight | 255.70 g/mol | [1][2] |

| InChI Key | QKTGFMIEELHDSD-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl | [1] |

| Physical Property | Value | Notes |

| Melting Point | >250°C | Indicates high thermal stability. For the related compound 2-Phenylquinolin-4-ol.[3] |

| Boiling Point | 385.256°C at 760 mmHg | For the related compound 2-Phenylquinolin-4-ol.[4] |

| Solubility | Limited aqueous solubility | Enhanced solubility in DMSO or DMF.[3] |

| XLogP3 | 3.8 | A computed measure of lipophilicity.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods for quinoline ring formation, adapted with appropriately substituted precursors.

General Synthesis Strategies

Several classical named reactions provide versatile pathways to the quinoline core structure. These can be adapted for the synthesis of this compound by using starting materials containing the requisite chloro and phenyl substitutions.

-

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the target molecule, this would typically involve the reaction of 2-amino-5-chlorobenzophenone with a compound that can provide the remaining two carbons of the quinoline ring.[2]

-

Pfitzinger Reaction : This route provides quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound. The synthesis of this compound via this method would likely start with 5-chloroisatin and acetophenone.[2] The resulting 6-chloro-2-phenylquinoline-4-carboxylic acid would then need to be decarboxylated.

-

Gould-Jacobs Reaction : This reaction is another viable, though less direct, pathway that can be adapted for the synthesis of quinolin-4-ol derivatives.

A generalized workflow for the synthesis of this compound is depicted below.

Experimental Protocol: Characterization

Confirmation of the structure of synthesized this compound would involve a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : To confirm the presence and connectivity of protons on the quinoline and phenyl rings. Aromatic protons are expected in the δ 7.2–8.5 ppm range, with the hydroxyl proton resonating at a higher chemical shift.

-

¹³C NMR : To identify the carbon skeleton of the molecule. For the analog 6-chloro-2-methyl-4-phenylquinolin-3-ol, aromatic and quinoline carbons resonate between δ 123.09 and 153.83 ppm.[2]

-

-

Mass Spectrometry (MS) :

-

High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition and molecular weight of the compound. The expected molecular ion peak would be at m/z 255.7, corresponding to the molecular formula C₁₅H₁₀ClNO.[2]

-

-

Infrared (IR) Spectroscopy :

-

To identify characteristic functional groups. Key absorptions would include those for the O-H stretch of the hydroxyl group and C=C and C=N stretching vibrations of the quinoline ring system.

-

-

X-ray Diffraction (XRD) Analysis :

-

For single crystals, XRD can be used to definitively determine the three-dimensional molecular structure and crystal packing.

-

Potential Biological Activities and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. Its structural motifs suggest potential interactions with several key biological targets.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone compounds are well-known for their antibacterial activity, which stems from their ability to inhibit DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication and transcription. By trapping the enzyme-DNA complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[2]

Tubulin Polymerization Inhibition

Several quinoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2] Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells.[2] Molecular docking studies suggest that compounds like this compound may bind to the colchicine binding site on β-tubulin, thereby preventing its polymerization.[2]

Tyrosine Kinase Inhibition

The quinoline scaffold is also present in a number of tyrosine kinase inhibitors. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a key role in cell growth and proliferation and is a major target in cancer therapy.[2] The structural features of this compound suggest it could be investigated for its potential to inhibit EGFR or other related tyrosine kinases.

References

6-Chloro-2-phenylquinolin-4-ol chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

6-Chloro-2-phenylquinolin-4-ol , also known by its tautomeric form 6-chloro-2-phenyl-1H-quinolin-4-one , is a heterocyclic organic compound. Its chemical structure consists of a quinoline core, which is a bicyclic aromatic compound made of a benzene ring fused to a pyridine ring. This core is substituted with a chloro group at the 6-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position. The presence of the hydroxyl group at the 4-position leads to keto-enol tautomerism, with the keto form, 6-chloro-2-phenyl-1H-quinolin-4-one, often being the more stable tautomer.

IUPAC Name: 6-chloro-2-phenyl-1H-quinolin-4-one

Chemical Structure:

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key predicted and experimental data for this compound and its close derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClNO | PubChem CID: 130703[1] |

| Molecular Weight | 255.70 g/mol | PubChem CID: 130703[1] |

| Melting Point | 110-111 °C | ChemBK (for 6-chloro-2-phenylquinoline) |

| Boiling Point (Predicted) | 394.0 ± 27.0 °C | ChemBK (for 6-chloro-2-phenylquinoline) |

| pKa (Predicted) | 3.96 ± 0.10 | ChemBK (for 6-chloro-2-phenylquinoline) |

| XLogP3 | 3.8 | PubChem CID: 130703[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 130703[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 130703[1] |

| Rotatable Bond Count | 1 | PubChem CID: 130703[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline and quinolin-4-one synthesis. The Friedländer synthesis and the Pfitzinger reaction are two common and adaptable routes.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of this compound, this would typically involve the reaction of 2-amino-5-chlorobenzophenone with a compound like ethyl acetoacetate.

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the desired this compound.

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. Subsequent decarboxylation yields the quinolin-4-ol.

General Experimental Protocol:

-

Reaction of Isatin: In a reaction vessel, a mixture of 5-chloroisatin (1 equivalent) and a carbonyl compound such as acetophenone (1.2 equivalents) is prepared in a basic medium, typically a solution of potassium hydroxide in ethanol.

-

Reflux: The mixture is heated under reflux for several hours (4-8 hours).

-

Acidification: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 6-chloro-2-phenylquinoline-4-carboxylic acid.

-

Isolation of Carboxylic Acid: The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

-

Decarboxylation: The isolated 6-chloro-2-phenylquinoline-4-carboxylic acid is then heated at a high temperature (typically above its melting point) to induce decarboxylation, yielding this compound. The progress of the decarboxylation can be monitored by observing the cessation of carbon dioxide evolution.

-

Purification: The resulting product is purified by recrystallization.

Biological Activity and Mechanism of Action

This compound and its derivatives have garnered significant interest due to their potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer Activity

While specific IC₅₀ values for this compound are not extensively reported in a single comprehensive study, the quinoline scaffold is a well-established pharmacophore in anticancer drug discovery. The following table presents IC₅₀ values for closely related quinoline and quinazolinone derivatives against various human cancer cell lines to illustrate the potential of this chemical class.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | TK-10 (Renal) | 0.62 - 7.72 | [2] |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | UACC-62 (Melanoma) | 0.62 - 7.72 | [2] |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | MCF-7 (Breast) | 0.62 - 7.72 | [2] |

| 6-Bromo quinazoline derivatives | MCF-7 (Breast) | 15.85 ± 3.32 | [3] |

| 6-Bromo quinazoline derivatives | SW480 (Colon) | 17.85 ± 0.92 | [3] |

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Quinoline derivatives have been identified as inhibitors of this pathway. This compound is proposed to exert its anticancer effects by inhibiting key kinases within this cascade, such as PI3K and Akt. This inhibition disrupts downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Visualizations

Logical Workflow for Synthesis

Caption: Synthetic routes to this compound.

PI3K/Akt Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

6-Chloro-2-phenylquinolin-4-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-phenylquinolin-4-ol, a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, and key biological activities, offering in-depth experimental protocols and pathway visualizations to support further research and development.

Compound Identification and Properties

This compound is a quinoline derivative characterized by a chlorine substituent at the 6-position and a phenyl group at the 2-position of the quinoline core. The 4-hydroxy group imparts tautomerism, allowing it to exist in the quinolin-4-one form.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17282-72-3 |

| Molecular Formula | C₁₅H₁₀ClNO |

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | This compound |

| Synonyms | 6-Chloro-2-phenyl-4-quinolone, 6-Chloro-4-hydroxy-2-phenylquinoline |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established synthetic routes for quinoline and quinolin-4-one cores. The choice of method often depends on the availability of starting materials and desired substitution patterns.

Gould-Jacobs Reaction

A versatile method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[1] This approach involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of this compound (Proposed)

-

Condensation: A mixture of 4-chloroaniline (1 eq.) and diethyl (ethoxymethylidene)malonate (1.1 eq.) is heated at 100-120°C for 1-2 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Cyclization: The resulting diethyl 2-(((4-chlorophenyl)amino)methylene)malonate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to approximately 250°C for 30-60 minutes to induce cyclization.

-

Hydrolysis and Decarboxylation: The cyclized product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is then subjected to hydrolysis using an aqueous solution of sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid intermediate induces decarboxylation to afford this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid.

Friedländer Annulation

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: Friedländer Synthesis of this compound (Proposed)

-

Reaction Setup: A mixture of 2-amino-5-chlorobenzophenone (1 eq.) and ethyl acetoacetate (1.1 eq.) is prepared in a suitable solvent like ethanol or glacial acetic acid.

-

Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent and purified by recrystallization.

References

The Synthesis and Biological Significance of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, history, and biological importance of the heterocyclic compound 6-Chloro-2-phenylquinolin-4-ol. Quinoline derivatives have long been a focus of medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] this compound, a member of this class, serves as a crucial scaffold in the development of novel therapeutic agents. This document outlines key synthetic methodologies, presents available physicochemical data, and explores its potential mechanisms of action, particularly in the context of cancer research.

Discovery and History

While the specific first synthesis of this compound is not prominently documented in readily available literature, its existence is a result of the extensive exploration of quinoline chemistry. The development of synthetic methods for the quinoline core, such as the Friedländer, Pfitzinger, and Gould-Jacobs reactions, paved the way for the creation of a vast library of substituted quinolines.[2] These classical methods are often adapted to produce specific derivatives like this compound by selecting appropriately substituted precursors.[2] The ongoing interest in this compound and its derivatives is driven by their potential as bioactive molecules.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established routes. The most common approaches involve the cyclization of substituted anilines with a three-carbon component to form the quinoline ring system.

Friedländer Annulation

The Friedländer synthesis is a versatile and direct method for preparing quinolines.[2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2] For the synthesis of this compound, this would involve the reaction of 2-amino-5-chlorobenzophenone with a suitable carbonyl compound like ethyl acetoacetate.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another classical method for synthesizing 4-hydroxyquinoline derivatives.[3] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and finally decarboxylation to yield the 4-quinolinol.[3] For this compound, the starting aniline would be 4-chloroaniline.

Metal-Free Intramolecular Cyclization

Modern synthetic approaches often focus on environmentally benign and efficient methods. A metal-free approach for synthesizing the quinolin-4-one core involves the intramolecular cyclization of 2-aminochalcone derivatives or their equivalents.[2] For instance, heating 2-amino-5-chlorobenzophenone with chloroacetyl chloride yields 2-chloroacetamido-5-chlorobenzophenone, which can then undergo cyclization.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in a single source, a plausible microwave-assisted procedure can be adapted from the synthesis of the closely related compound, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one.

Synthesis of this compound (Adapted Protocol)

-

Reactants:

-

2-amino-5-chlorobenzophenone

-

Ethyl acetoacetate

-

Concentrated Hydrochloric Acid (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

In a microwave-safe vessel, combine 2-amino-5-chlorobenzophenone (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

The mixture is then subjected to microwave irradiation for approximately 5-10 minutes.

-

Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The resulting solid is collected by filtration, washed with water, and then with a cold solvent such as ethanol or petroleum ether.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

-

Data Presentation

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀ClNO | [4] |

| Molecular Weight | 255.70 g/mol | [3] |

| CAS Number | 17282-72-3 | [2] |

| IUPAC Name | 6-chloro-2-phenyl-1H-quinolin-4-one | [3] |

Note: Experimental data such as melting point and percentage yield for a specific synthesis of this compound are not consistently reported across the surveyed literature. The melting point of a closely related derivative, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, has been reported as 224–226 °C.

Spectroscopic Data

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.5 | Aromatic protons on the quinoline and phenyl rings. The exact shifts and coupling constants would depend on the substitution pattern. The N-H proton would likely appear as a broad singlet. |

| ¹³C | 110 - 160 | Aromatic and quinoline ring carbons. The carbonyl carbon (C4) would be expected to resonate further downfield. Data for a similar compound, 6-chloro-2-methyl-4-phenylquinolin-3-ol, shows aromatic and quinoline carbons in the range of 123.09 - 153.83 ppm.[2] |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents.[5] Studies on structurally related compounds suggest that this quinoline core can interact with several key biological targets implicated in cancer progression.

PI3K/AKT Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[5] A study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the same core structure, demonstrated their potential to act as inhibitors of PI3Kα.[5] By inhibiting PI3K, these compounds can block the downstream signaling cascade that promotes cancer cell survival and proliferation.[6]

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.

Tubulin Polymerization Inhibition

Several quinoline derivatives have been identified as inhibitors of tubulin polymerization.[6] Tubulin is a crucial component of microtubules, which form the mitotic spindle during cell division. By disrupting the dynamics of microtubule formation, these compounds can cause cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells.[6] Molecular docking studies have suggested that quinolin-4-one derivatives can bind to the colchicine binding site on β-tubulin, thereby preventing its polymerization.[6]

References

- 1. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-phenylquinoline-4-carboxylic acid | 6633-62-1 | Benchchem [benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 17282-72-3 | Benchchem [benchchem.com]

6-Chloro-2-phenylquinolin-4-ol and its Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the medicinal chemistry of 6-chloro-2-phenylquinolin-4-ol and its derivatives. This class of compounds has garnered significant interest in the field of drug discovery due to its broad spectrum of biological activities, including anticancer and antimicrobial properties. This document outlines their synthesis, biological evaluation, and mechanisms of action, presenting key data in a structured format to facilitate research and development efforts.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] The this compound core, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the chlorine atom at the 6-position, the phenyl group at the 2-position, and the hydroxyl group at the 4-position provide opportunities for a variety of chemical modifications to modulate the pharmacological properties of the molecule. These derivatives have shown potent activities against a range of cancer cell lines and microbial pathogens, often acting through the inhibition of key cellular pathways.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies

Several classical named reactions are employed for the construction of the quinoline core, which can be adapted for the synthesis of this compound and its analogs.

-

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of the target scaffold, 2-amino-5-chlorobenzophenone can be reacted with a compound providing the remaining two carbon atoms of the quinoline ring.[2]

-

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group. The use of 5-chloroisatin and acetophenone would yield 6-chloro-2-phenylquinoline-4-carboxylic acid, which can then be decarboxylated.[1]

-

Gould-Jacobs Reaction: This is a thermal cyclization method that involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by cyclization to form the 4-hydroxyquinoline core.[1]

Experimental Protocol: Synthesis of 4-(6-chloro-4-phenylquinolin-2-yl)phenol via Friedländer Condensation[2]

This protocol describes the synthesis of a derivative of the core structure.

Materials:

-

2-Amino-5-chlorobenzophenone

-

p-Hydroxyacetophenone

-

Diphenyl phosphate

-

m-Cresol

Procedure:

-

A mixture of 2-amino-5-chlorobenzophenone (1 g), p-hydroxyacetophenone (1 g), diphenyl phosphate (1 g), and m-cresol (3 ml) is placed in a three-necked round-bottom flask equipped with a stirrer.

-

The reaction mixture is heated in an oil bath at 90°C for 1 hour with continuous stirring.

-

The temperature is then raised to 140°C and maintained for 4 hours.

-

After cooling, the reaction mixture is purified. 60 ml of dichloromethane and 60 ml of a 10% NaOH solution are added, and the mixture is allowed to stand for 8 hours, resulting in the formation of two separate layers.

-

The layers are separated using a separating funnel, and the organic layer is washed three times with 50 ml of distilled water.

-

The resulting precipitate is placed in a vacuum oven at 45°C for 10 hours to remove water content.

-

The product is then washed three times with 20 ml of hexane and dried again in a vacuum oven at 40°C for 6 hours.

-

The final product, a light yellowish powder, is collected.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The following tables summarize the reported biological activities of selected derivatives.

Anticancer Activity

The anticancer properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Quinoline-based Dihydrazone Derivatives [3]

| Compound | BGC-823 (IC₅₀, µM) | BEL-7402 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HL-7702 (IC₅₀, µM) |

| 3b | 10.32 ± 0.98 | 12.03 ± 1.05 | 7.016 ± 0.54 | 15.24 ± 1.23 | >50 |

| 3c | 9.87 ± 0.87 | 10.11 ± 0.92 | 7.05 ± 0.61 | 13.56 ± 1.11 | >50 |

| 5-FU | 12.54 ± 1.13 | 14.32 ± 1.21 | 10.23 ± 0.95 | 16.78 ± 1.34 | >50 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency. 5-FU (5-Fluorouracil) is a standard anticancer drug.

Antimicrobial Activity

The antimicrobial activity of these derivatives is another area of significant interest, with compounds showing efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline-2-one Derivatives against Multidrug-Resistant Gram-Positive Bacteria [4]

| Compound | MRSA (MIC, µg/mL) | VRE (MIC, µg/mL) | MRSE (MIC, µg/mL) |

| 6c | 0.75 | 0.75 | 2.50 |

| 6l | 3.00 | 3.00 | 5.00 |

| 6o | 3.00 | 3.00 | 5.00 |

| Daptomycin | 0.50 | 0.50 | 1.00 |

MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower values indicate higher potency. Daptomycin is a standard antibiotic.

Experimental Protocols for Biological Assays

Standardized protocols are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds.

MTT Assay for Anticancer Activity[5][6][7][8]

This colorimetric assay is widely used to assess cell viability and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined from the dose-response curves.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)[9][10]

This method is used to determine the minimum inhibitory concentration of a substance against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

Standard antibiotic (positive control)

-

Solvent control (e.g., DMSO)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain to be tested.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and solvent).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression or mutation is common in many cancers. Quinoline-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.[1]

Caption: EGFR signaling pathway and its inhibition.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Its hyperactivation is frequently observed in various cancers. Derivatives of quinoline have been explored as inhibitors of PI3K, blocking its catalytic activity and thereby inhibiting the downstream signaling cascade that promotes cancer cell proliferation and survival.[1]

Caption: PI3K/Akt signaling pathway and its inhibition.

Tubulin Polymerization Inhibition

Several quinoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process in the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[1]

Experimental Workflow

The development of new derivatives of this compound typically follows a structured workflow from synthesis to biological evaluation.

Caption: General experimental workflow for drug discovery.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their accessible synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development as anticancer and antimicrobial agents. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery pipeline. This guide provides a foundational resource for researchers dedicated to harnessing the potential of this important chemical scaffold.

References

- 1. This compound | 17282-72-3 | Benchchem [benchchem.com]

- 2. ijrbat.in [ijrbat.in]

- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-phenylquinolin-4-ol, a heterocyclic compound belonging to the quinoline class, represents a core scaffold with significant potential for therapeutic agent development. While research has predominantly focused on its derivatives, this technical guide consolidates the current understanding of the parent molecule and its analogs, highlighting potential biological activities, particularly in anticancer applications. This document provides a comprehensive overview of its synthesis, putative mechanisms of action, and detailed experimental protocols for future research and development.

Introduction

Quinoline and its derivatives have long been a subject of intense interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The rigid bicyclic aromatic structure of the quinoline ring system serves as a versatile pharmacophore, allowing for diverse substitutions that can modulate its biological effects. This compound, with its specific substitution pattern, presents a unique chemical entity whose full therapeutic potential is yet to be unlocked. This guide aims to provide a detailed technical overview of the existing data and methodologies to facilitate further investigation into this promising compound.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through established synthetic routes for quinoline compounds. The Friedländer and Pfitzinger syntheses are two common methods.[1] For instance, the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are based on the this compound scaffold, involves a multi-step process.

Experimental Protocol: Synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides

A general synthetic scheme for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives is outlined below. This protocol is based on methodologies described in the literature.

Caption: Synthetic workflow for N-Aryl-6-chloro-4-hydroxyquinoline-3-carboxamide derivatives.

Potential Biological Activities

While direct studies on this compound are limited, extensive research on its derivatives, particularly N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, suggests significant potential in several therapeutic areas.

Anticancer Activity

The most promising biological activity associated with the this compound scaffold is its potential as an anticancer agent. Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Substitution | Cell Line | IC50 (µM) | Reference |

| 1 | N-(4-fluorophenyl) | Caco-2 | 18.9 | [2] |

| 1 | N-(4-fluorophenyl) | HCT-116 | 4.9 | [2] |

| 2 | N-(p-tolyl) | Caco-2 | 17.0 | [2] |

| 2 | N-(p-tolyl) | HCT-116 | 5.3 | [2] |

| 3 | N-(4-methoxyphenyl) | Caco-2 | 37.4 | [2] |

| 3 | N-(4-methoxyphenyl) | HCT-116 | 8.9 | [2] |

| 4 | N-(4-chlorophenyl) | Caco-2 | 50.9 | [2] |

| 4 | N-(4-chlorophenyl) | HCT-116 | 3.3 | [2] |

Mechanism of Action: PI3K/AKT Signaling Pathway Inhibition

Derivatives of this compound have been shown to target the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical pathway often dysregulated in cancer, promoting cell survival, proliferation, and growth.[2] Inhibition of this pathway is a key strategy in modern cancer therapy.

References

Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chloro-2-phenylquinolin-4-ol and its close structural relatives. The data for the parent compound, 2-phenylquinolin-4(1H)-one, and a chlorinated analog are provided for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 11.72 (s, 1H) | N-H |

| 8.10 (dd, J = 8.1, 1.1 Hz, 1H) | Ar-H | ||

| 7.83 (dd, J = 6.6, 2.9 Hz, 2H) | Ar-H | ||

| 7.77 (d, J = 8.3 Hz, 1H) | Ar-H | ||

| 7.70 – 7.64 (m, 1H) | Ar-H | ||

| 7.63 – 7.55 (m, 3H) | Ar-H | ||

| 7.34 (t, J = 7.2 Hz, 1H) | Ar-H | ||

| 6.34 (s, 1H) | C³-H | ||

| This compound (Predicted) | DMSO-d₆ | ~11.8 (s, 1H) | O-H |

| ~8.0-8.2 (m) | Ar-H | ||

| ~7.4-7.8 (m) | Ar-H | ||

| ~6.4 (s, 1H) | C³-H |

Note: Data for 2-phenylquinolin-4(1H)-one is sourced from supporting information of a peer-reviewed publication.[1] Predicted values for this compound are based on established substituent effects.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 |

| 6-chloro-2-(p-chlorophenyl)quinoline | CDCl₃ | 155.8, 148.1, 137.9, 136.8, 135.4, 129.8, 129.6, 128.9, 128.7, 127.4, 127.1, 126.4, 118.4 |

Note: Data for 2-phenylquinolin-4(1H)-one is sourced from supporting information of a peer-reviewed publication.[1] Data for 6-chloro-2-(p-chlorophenyl)quinoline is provided for comparison.[2]

Table 3: IR and Mass Spectrometry Data

| Parameter | Data |

| Molecular Formula | C₁₅H₁₀ClNO |

| Molecular Weight | 255.70 g/mol [3] |

| High-Resolution Mass Spectrometry (HRMS) of C₁₅H₁₁ClNO [M+H]⁺ | Calculated: 256.0524, Found: 256.0521[1] |

| Infrared (IR) Spectroscopy (Predicted) | ~3400 cm⁻¹ (O-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1650 cm⁻¹ (C=O stretch, keto tautomer), ~1600, 1500, 1450 cm⁻¹ (Ar C=C stretch), ~850-800 cm⁻¹ (C-Cl stretch) |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a general procedure based on the Conrad-Limpach synthesis is provided below. Standard protocols for spectroscopic analysis are also detailed.

Synthesis of this compound via Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[4][5]

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, dissolve 1 equivalent of 4-chloroaniline in a suitable solvent such as ethanol.

-

Add 1.1 equivalents of ethyl benzoylacetate.

-

A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to this compound

-

The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or mineral oil, in a flask equipped with a reflux condenser.

-

The mixture is heated to approximately 250 °C for 30-60 minutes.[4]

-

The reaction is cooled to room temperature, and the solid product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent.

-

The solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Visualizations

Experimental Workflow: Conrad-Limpach Synthesis

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

Potential Mechanism of Action: DNA Gyrase Inhibition

Quinolone derivatives are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[6]

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents

Solubility Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of this compound, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of public data on its specific solubility in common laboratory solvents, this document focuses on providing a comprehensive framework for determining its solubility. It outlines detailed experimental protocols for both thermodynamic and kinetic solubility measurements, which are critical for early-stage drug discovery and development. Furthermore, a generalized experimental workflow is presented to guide researchers in establishing the solubility characteristics of this and similar compounds.

Introduction to the Solubility of Quinolone Derivatives

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common laboratory solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Molarity (mol/L) | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Dimethylformamide (DMF) | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Chloroform | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

To address the absence of solubility data, this section provides detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[1] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[1]

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.[3]

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution when added to an aqueous buffer.[2][4] This method is faster than the shake-flask method but may result in supersaturated solutions.

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

Filter plates (optional)

-

HPLC system (for quantification if UV-Vis is not used)

Procedure (using a UV-spectroscopic method):

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in 100% DMSO.

-

In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

-

Incubation:

-

Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

-

Separation of Undissolved Compound:

-

If precipitation occurs, the undissolved compound can be removed by centrifugation of the plate followed by careful removal of the supernatant, or by using a 96-well filter plate.

-

-

Quantification:

-

Measure the absorbance of the clear supernatant at the wavelength of maximum absorbance (λmax) for this compound using a UV plate reader.[5]

-

Prepare a calibration curve using known concentrations of the compound in the same mixed solvent system (buffer + DMSO).

-

Determine the solubility from the calibration curve.

-

Experimental Workflow and Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocols for the shake-flask and kinetic solubility methods offer robust approaches for generating reliable data. This information is essential for advancing the research and development of this compound and other promising quinoline derivatives by enabling informed decisions regarding formulation, dosing, and further preclinical testing. Researchers are encouraged to use these methods to populate the provided data table and contribute to the collective understanding of this compound's physicochemical properties.

References

Introduction to Tautomerism in Quinolin-4-ols

An In-depth Technical Guide to the Tautomerism of 6-Chloro-2-phenylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from computational studies and experimental data on closely related quinolin-4-one derivatives to predict its behavior and provide robust analytical protocols.

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical phenomenon in molecular design. For quinolin-4-ol derivatives, the most significant equilibrium is between the enol form (a hydroxyquinoline) and the keto form (a quinolin-4-one). The predominant tautomer can significantly influence a molecule's physicochemical properties, including its solubility, crystal packing, hydrogen bonding capability, and, consequently, its biological activity and therapeutic efficacy. Understanding and controlling this equilibrium is paramount for drug development and materials science applications.

Most studies on 2-substituted quinolin-4-ols are based on UV, IR, and NMR spectroscopic data, as well as computational methods.[1] Generally, for quinolin-4-one systems, the keto tautomer is the more stable and, therefore, the predominant form in both the solid state and in polar solvents.[2][3][4]

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the migration of a proton between the nitrogen at position 1 and the oxygen at position 4, coupled with a rearrangement of the pi-electron system.

Caption: Keto-enol equilibrium for this compound.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) is a powerful tool for predicting the relative stability of tautomers. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted method for these systems, providing reliable energy calculations.[5] Calculations are typically performed in the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.

Based on studies of similar quinolones, the keto form of this compound is predicted to be significantly more stable than the enol form.

Table 1: Predicted Relative Energies of Tautomers

| Tautomer | Phase | Predicted ΔG (kJ/mol) | Predicted Stability |

| Keto Form | Gas | 0 (Reference) | More Stable |

| Enol Form | Gas | +25 to +40 | Less Stable |

| Keto Form | DMSO (PCM) | 0 (Reference) | More Stable |

| Enol Form | DMSO (PCM) | +20 to +35 | Less Stable |

Note: Values are estimated based on published data for analogous compounds.[5] The keto form is set as the reference energy level.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Known analogs and their structural similarities to 6-Chloro-2-phenylquinolin-4-ol

An In-depth Technical Guide to Known Analogs of 6-Chloro-2-phenylquinolin-4-ol

Introduction

This compound, a heterocyclic compound featuring a quinoline core, represents a privileged scaffold in medicinal chemistry.[1][2] The quinoline ring system is a crucial building block for developing new drugs due to its wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] The specific structure of this compound, with its chlorine substituent at the 6-position and a phenyl group at the 2-position, has been a focal point for the development of various analogs.[5] These derivatives have shown potential as potent therapeutic agents, and their systematic modification allows for the fine-tuning of their biological activity.[5][6]

This technical guide provides a comprehensive overview of the known analogs of this compound, their structural similarities, synthesis, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of key pathways and workflows.

Core Structure and Points of Modification

The foundational structure of this series is the 2-phenylquinolin-4-one scaffold, which exists in tautomeric equilibrium with 2-phenylquinolin-4-ol. The chlorine atom at the 6-position has been identified as a significant contributor to the heightened anticancer activity in certain analogs.[5] Structural modifications are typically explored at several key positions to investigate structure-activity relationships (SAR).

Caption: Core structure of this compound and key sites for analog development.

Synthesis of Analogs

The synthesis of the quinolin-4-one core is well-established, with several classic named reactions providing versatile pathways to this heterocyclic system. These methods are frequently adapted to produce specific derivatives like this compound by selecting appropriately substituted precursors.[5][7]

Common Synthetic Methodologies:

-

Gould-Jacobs Reaction: This is a cornerstone method for synthesizing 4-hydroxyquinolines. It involves the condensation of an aniline (e.g., 4-chloroaniline) with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5][7]

-

Friedländer Condensation: This approach constructs the quinoline core by reacting a 2-aminoaryl aldehyde or ketone (e.g., 2-amino-5-chlorobenzophenone) with a compound containing an α-methylene group.[5]

-

Camps' Cyclization: This method involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-2-ones and quinolin-4-ones.[5][7]

-

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by condensing isatin (or a derivative like 5-chloroisatin) with a carbonyl compound such as acetophenone. The resulting acid can then be decarboxylated to yield the desired quinolin-4-ol.[5]

Caption: Generalized workflow for the synthesis of this compound analogs.

Representative Experimental Protocol: Synthesis of 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline

This protocol is based on a reported synthesis.[8]

-

A mixture of 5-Chloro-2-aminobenzophenone (8.05 mmol) and 4-methoxyacetophenone (8.05 mmol) is prepared in acetic acid (30 ml).

-

Concentrated H2SO4 (0.5 ml) is added as a catalyst.

-

The mixture is stirred under an argon atmosphere at 140 °C for 18 hours.

-

After cooling to room temperature, 10% NaOH (100 ml) and dichloromethane (100 ml) are added to the reaction mixture for neutralization and extraction.

-

The organic layer is separated and washed repeatedly with distilled water (5 x 50 ml) until a neutral pH is achieved.

-

The organic layer is dried over anhydrous Na2SO4.

-

The solvent is evaporated under natural conditions to yield yellow crystals of the final product, which are suitable for X-ray diffraction.[8]

Biological Activities and Structure-Activity Relationship (SAR)

Analogs of this compound have been investigated for a range of biological activities, most notably as anticancer and antiviral agents. The structure-activity relationship (SAR) studies reveal that specific substitutions can significantly enhance potency and selectivity.[5]

Anticancer Activity

Quinoline derivatives are recognized for their potent anticancer activities, which are exerted through mechanisms such as inhibiting cell proliferation, inducing apoptosis, and preventing angiogenesis. A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were synthesized and showed distinct antiproliferative activity against colon carcinoma cell lines.

| Compound ID | R Group (at 3-position) | Caco-2 IC₅₀ (µM)[9] | HCT-116 IC₅₀ (µM)[9] |

| 16 | -C(O)NH-(p-OCH₃-Ph) | 37.4 | 8.9 |

| 18 | -C(O)NH-(p-Cl-Ph) | 50.9 | 3.3 |

| 19 | -C(O)NH-(p-F-Ph) | 17.0 | 5.3 |

| 21 | -C(O)NH-(m-Cl-Ph) | 18.9 | 4.9 |

-

SAR Insights: The data suggests that substitution at the 3-position with an N-phenyl carboxamide group is favorable for anticancer activity. Halogen substitutions (fluoro and chloro) on the N-phenyl ring, particularly at the para and meta positions, resulted in compounds with potent activity against the HCT-116 cell line.[9]

Anti-Hepatitis B Virus (HBV) Activity

A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for their anti-HBV activities in vitro. Many of these compounds showed potent inhibition of HBV antigen secretion and DNA replication.[10]

| Compound ID | Modification | HBsAg Secretion IC₅₀ (mM)[10] | HBeAg Secretion IC₅₀ (mM)[10] | HBV DNA Replication IC₅₀ (mM)[10] |

| 44 | R = 2-hydroxyethyl | 0.010 | 0.026 | 0.045 |

-

SAR Insights: Compound 44, featuring a 2-hydroxyethyl group at the 3-position and a 2-chlorophenyl group at the 4-position, was identified as a particularly promising agent with significant inhibitory potency against HBV.[10]

Signaling Pathways and Mechanism of Action

The biological effects of these quinoline analogs are a direct result of their interaction with specific molecular targets.[5] The planar quinoline scaffold facilitates interactions like π–π stacking and hydrogen bonding with biological macromolecules.[5]

-

PI3Kα Inhibition: For the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide series, molecular docking studies suggest that the derivatives occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα) and engage with key binding residues. The PI3K/AKT pathway is a critical regulator of cell proliferation and survival, and its inhibition is a well-established strategy in cancer therapy.[9]

-

Tubulin Polymerization Inhibition: Other 2-phenylquinolin-4-one derivatives have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization, a mechanism shared with established anticancer agents.[6]

-

HBV Enhancer Activity: The anti-HBV compound 44 is suggested to enhance the transcript activity of HBV enhancer I (ENI) and enhancer II (ENII).[10]

Caption: Inhibition of the PI3Kα signaling pathway by quinolone analogs.

Experimental Protocols: Biological Assays

Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines, as performed for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides.[9]

-

Cell Seeding: Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized quinolone analogs are dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Caption: Workflow for a standard in vitro MTT cytotoxicity assay.

This compound and its analogs constitute a versatile and highly promising class of compounds in the field of drug discovery. The established synthetic routes allow for extensive structural modifications, leading to the identification of derivatives with potent and selective biological activities. Structure-activity relationship studies have provided crucial insights, demonstrating that substitutions on the phenyl ring and at the 3-position of the quinoline core can significantly enhance anticancer and antiviral efficacy. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways like PI3K/AKT, further solidifies their potential as therapeutic agents. Continued exploration of this chemical space is warranted to develop novel drug candidates for treating a range of diseases, from cancer to viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jptcp.com [jptcp.com]

- 4. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 17282-72-3 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-chloro-2-phenylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are widely distributed in natural products and have been extensively studied due to their diverse pharmacological activities. The 4-hydroxyquinoline scaffold, in particular, is a key structural motif in numerous biologically active molecules. The title compound, this compound, incorporates a chlorine atom at the 6-position and a phenyl group at the 2-position, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Conrad-Limpach synthesis provides an effective route to this class of compounds through the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[1][2]

Reaction Scheme

The synthesis of this compound is achieved in a two-step process starting from 4-chloroaniline and ethyl benzoylacetate. The initial step involves the formation of an enamine intermediate, which then undergoes a high-temperature intramolecular cyclization to yield the final product.

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the general principles of the Conrad-Limpach synthesis.[1][2]

Materials:

-

4-Chloroaniline

-

Ethyl benzoylacetate

-

High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)

-

Ethanol

-

Xylene

-

Petroleum ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Distillation apparatus

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate (Intermediate)

-

In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the mixture.

-

Heat the mixture at a moderate temperature (typically 100-140°C) with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

During the reaction, water will be formed and should be removed, for example, by using a Dean-Stark apparatus if a solvent like toluene is used.

-

After the reaction is complete, cool the mixture to room temperature. The crude intermediate can be isolated by distillation under reduced pressure to remove any unreacted starting materials or used directly in the next step.

Step 2: Cyclization to this compound

-

The crude ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate is added to a high-boiling point inert solvent (e.g., Dowtherm A or mineral oil) in a suitable reaction vessel. The use of an inert solvent can significantly improve the yield of the cyclization reaction.[1]

-

Heat the mixture to a high temperature, typically around 250°C, with vigorous stirring.[1][2] This high temperature is crucial for the intramolecular cyclization to occur.

-

Maintain this temperature for 1-2 hours. During this time, ethanol will be eliminated.

-

Monitor the completion of the reaction by TLC.

-

Once the reaction is complete, allow the mixture to cool down. The product may precipitate upon cooling.

-

Dilute the cooled reaction mixture with a suitable solvent like xylene or petroleum ether to facilitate the precipitation of the product.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the collected solid with a non-polar solvent (e.g., petroleum ether or hexane) to remove the high-boiling solvent.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Alternatively, the crude product can be dissolved in an aqueous sodium hydroxide solution and then re-precipitated by the addition of an acid (e.g., hydrochloric acid or acetic acid) to a pH of about 6.

-

The purified solid is then collected by filtration, washed with water, and dried under vacuum.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | 4-Chloroaniline, Ethyl benzoylacetate | General Conrad-Limpach Synthesis Principle |

| Reaction Type | Condensation and Thermal Cyclization | [1] |

| Cyclization Temp. | ~250 °C | [1][2] |

| Intermediate | Ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate | Inferred from reaction mechanism |

| Final Product | This compound | - |

| Reported Yield | High yields (up to 95%) have been reported for similar Conrad-Limpach reactions when using an inert solvent.[1] However, the specific yield for this exact compound is not readily available in the searched literature. | [1] |

Experimental Workflow

Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

Safety Precautions

-

This synthesis should be carried out in a well-ventilated fume hood.

-

4-Chloroaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

High temperatures are used in the cyclization step; ensure proper temperature control and take precautions against thermal burns.

-

Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

This detailed protocol provides a comprehensive guide for the synthesis of this compound, which can serve as a valuable starting point for further research and development in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 6-Chloro-2-phenylquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol utilizes the Gould-Jacobs reaction, a classical and effective method for constructing the quinoline core. The synthesis is a two-step process involving the initial condensation of 4-chloroaniline with ethyl benzoylacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final product. This document offers detailed experimental procedures, a summary of key quantitative data, and visualizations of the reaction mechanism and experimental workflow to ensure reproducible and efficient synthesis.

Introduction